

# A Comparative Analysis of Long-Term Efficacy: Aficamten in Obstructive Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aficamten |           |
| Cat. No.:            | B8198243  | Get Quote |

A deep dive into the FOREST-HCM trial data and a comparative look at the alternative, Mavacamten, for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the long-term efficacy and safety of **Aficamten**, a novel cardiac myosin inhibitor, based on the findings from the FOREST-HCM open-label extension study. For comparative context, this guide also presents long-term data for Mavacamten, another cardiac myosin inhibitor, from the EXPLORER-LTE study. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies for obstructive hypertrophic cardiomyopathy (oHCM).

# At a Glance: Long-Term Efficacy and Safety of Aficamten vs. Mavacamten

The following tables summarize the key long-term efficacy and safety data from the FOREST-HCM (**Aficamten**) and EXPLORER-LTE (Mavacamten) trials.



| Efficacy Endpoint                            | Aficamten (FOREST-HCM<br>@ 48 Weeks)       | Mavacamten (EXPLORER-<br>LTE @ 180 Weeks)            |
|----------------------------------------------|--------------------------------------------|------------------------------------------------------|
| Hemodynamics                                 |                                            |                                                      |
| Mean Change in Resting LVOT Gradient         | -39.6 mmHg[1]                              | -40.3 mmHg[2][3]                                     |
| Mean Change in Valsalva<br>LVOT Gradient     | -53.2 mmHg[1]                              | -55.3 mmHg[2][3]                                     |
| Cardiac Structure & Function                 |                                            |                                                      |
| Mean Change in LVEF                          | -5.1%[1]                                   | -10.0% (from baseline to week 180)[2][3]             |
| Mean Change in Max. LV Wall<br>Thickness     | -1.2 mm[4]                                 | Data not prominently reported in long-term follow-up |
| Mean Change in Left Atrial<br>Volume Index   | -3.5 mL/m <sup>2</sup> [4]                 | Data not prominently reported in long-term follow-up |
| Biomarkers                                   |                                            |                                                      |
| Mean Reduction in NT-proBNP                  | 63% decrease from baseline[1]              | Median reduction of 562 ng/L[3][5]                   |
| Patient-Reported Outcomes & Functional Class |                                            |                                                      |
| Improvement in NYHA Class                    | 82.2% of patients improved by ≥1 class[1]  | 77.9% of patients improved by ≥1 class[2]            |
| Improvement in KCCQ-CSS                      | 31% experienced a ≥20-point improvement[4] | Sustained improvements reported[6]                   |



| Safety Endpoint                            | Aficamten (FOREST-HCM<br>@ 48 Weeks)                                                | Mavacamten (EXPLORER-<br>LTE @ 180 Weeks)  |
|--------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------|
| LVEF <50%                                  | <ul><li>4.3% of patients</li><li>(asymptomatic and transient)</li><li>[4]</li></ul> | 8.7% of patients (transient reductions)[2] |
| Treatment-Related Serious Adverse Events   | None reported[1]                                                                    | No new safety signals observed[5]          |
| Treatment Discontinuation due to LVEF <50% | None[4]                                                                             | 5 patients permanently discontinued[6]     |

# **Mechanism of Action: Targeting the Sarcomere**

Both **Aficamten** and Mavacamten are cardiac myosin inhibitors that target the underlying pathophysiology of hypertrophic cardiomyopathy by reducing the hypercontractility of the heart muscle.[7][8][9] They achieve this by binding to cardiac myosin, a motor protein crucial for muscle contraction, and modulating its activity.[7][8][10]



Click to download full resolution via product page



Signaling pathway of cardiac myosin inhibitors.

**Aficamten** binds to a distinct allosteric site on cardiac myosin, slowing phosphate release and thereby reducing the number of active actin-myosin cross-bridges.[11] Mavacamten also binds to myosin, allosterically inhibiting its ATPase activity and reducing the availability of myosin heads for actin binding.[12]

# **Experimental Protocols: A Comparative Overview**

The long-term efficacy and safety of **Aficamten** and Mavacamten were evaluated in the FOREST-HCM and EXPLORER-LTE studies, respectively. Both were open-label extension studies for patients who had completed prior parent trials.

# **FOREST-HCM (Aficamten)**

- Study Design: An ongoing, open-label extension study for patients who completed a parent study of **Aficamten** (e.g., REDWOOD-HCM, SEQUOIA-HCM).[13][14]
- Inclusion Criteria: Completion of a prior Cytokinetics trial investigating Aficamten and a left ventricular ejection fraction (LVEF) of ≥55% at screening.
- Exclusion Criteria: Included recent treatment with Mavacamten, participation in other investigational drug studies, recent onset of atrial fibrillation requiring rhythm-restoring treatment, and prior septal reduction therapy since completing the parent study.[15]
- Dosing: Initiated at 5 mg once daily, with dose adjustments up to 20 mg based on site-read echocardiographic assessments of Valsalva LVOT gradient and LVEF.[4][13]

### **EXPLORER-HCM / EXPLORER-LTE (Mavacamten)**

- Study Design: EXPLORER-HCM was a Phase 3, randomized, double-blind, placebocontrolled trial.[16] EXPLORER-LTE is the long-term, open-label extension of EXPLORER-HCM.[3][6]
- Inclusion Criteria (EXPLORER-HCM): Adults with symptomatic (NYHA Class II-III)
   obstructive HCM, LVOT gradient ≥50 mmHg at rest or with provocation, and LVEF ≥55%.[17]
   [18]



- Exclusion Criteria (EXPLORER-HCM): Not explicitly detailed in the provided search results.
- Dosing (EXPLORER-HCM): Started at 5 mg once daily, with titration to 2.5, 5, 10, or 15 mg based on clinical status, Valsalva LVOT gradient, and LVEF.[19]





Click to download full resolution via product page

Experimental workflows for FOREST-HCM and EXPLORER-LTE.

# Comparative Logic: Evaluating Aficamten and Mavacamten

When comparing the long-term data for **Aficamten** and Mavacamten, several key factors should be considered by researchers and drug development professionals.





#### Click to download full resolution via product page

Logical framework for comparing **Aficamten** and Mavacamten.

The presented data suggests that both **Aficamten** and Mavacamten demonstrate sustained efficacy in reducing LVOT gradients and improving symptoms in patients with oHCM. The safety profiles appear manageable, with transient reductions in LVEF being a key monitoring parameter for both drugs. Differences in the duration of follow-up and specific patient populations in the respective long-term extension studies should be taken into account when interpreting these comparative data. Further head-to-head clinical trials would be necessary for a definitive comparison of the long-term efficacy and safety of these two cardiac myosin inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cytokinetics Presents Additional 48-Week Data from Forest-Hcm, the Open Label Extension Clinical Study of Aficamten, At the American College of Cardiology 73rd Annual Scientific Session | MarketScreener [marketscreener.com]
- 2. Long-term effect of mavacamten in obstructive hypertrophic cardiomyopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]

# Validation & Comparative





- 4. Aficamten Treatment for Symptomatic Obstructive Hypertrophic Cardiomyopathy: 48-Week Results From FOREST-HCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bristol Myers Squibb Long-Term Follow-Up Data from Phase 3 Study of CAMZYOS® (mavacamten) Underscores Established Efficacy and Safety Profile in Patients with Symptomatic Obstructive Hypertrophic Cardiomyopathy (oHCM) [news.bms.com]
- 6. Mavacamten Yields Stable Benefits in Obstructive HCM Over Longer Term | tctmd.com [tctmd.com]
- 7. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 9. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy Australian Prescriber [australianprescriber.tg.org.au]
- 10. What is Aficamten used for? [synapse.patsnap.com]
- 11. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. cytokinetics.com [cytokinetics.com]
- 14. cytokinetics.com [cytokinetics.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cardioaragon.com [cardioaragon.com]
- 17. CAMZYOS® (mavacamten) EXPLORER-HCM Pivotal Trial Data | Safety Profile [camzyoshcp.com]
- 18. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy American College of Cardiology [acc.org]
- 19. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of Long-Term Efficacy: Aficamten in Obstructive Hypertrophic Cardiomyopathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198243#validating-the-long-term-efficacy-of-aficamten-in-forest-hcm]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com